6-(4-carboxyphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(4-carboxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-carboxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Pyridine ring construction: This step may involve cyclization reactions using appropriate starting materials.
Functional group modifications: Introduction of carboxyphenyl and ethylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the carboxylic acid groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
6-(4-carboxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-carboxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(4-carboxyphenyl)-3-(4-phenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
The presence of the ethyl group in 6-(4-carboxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may confer unique properties, such as altered lipophilicity or steric effects, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H17N3O4 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-(4-carboxyphenyl)-3-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C22H17N3O4/c1-2-12-3-5-14(6-4-12)19-18-16(22(28)29)11-17(23-20(18)25-24-19)13-7-9-15(10-8-13)21(26)27/h3-11H,2H2,1H3,(H,26,27)(H,28,29)(H,23,24,25) |
InChI Key |
AJRMTRZJIPBKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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